![molecular formula C14H15FN2O4 B6345434 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264040-10-9](/img/structure/B6345434.png)
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15FN2O4 and its molecular weight is 294.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10158513 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrazole core, which is known for its versatility in drug design. The presence of the ethoxycarbonyl group and the 4-fluorophenyl substituent contributes to its pharmacological properties.
Research has indicated that derivatives of pyrazole compounds exhibit various biological activities, including:
- Carbonic Anhydrase Inhibition : Some studies have shown that similar pyrazole derivatives can inhibit carbonic anhydrase (CA) isozymes, which play a critical role in regulating pH and fluid balance in biological systems. For instance, compounds with unsubstituted phenyl rings at specific positions on the pyrazole scaffold demonstrated potent inhibition against CA IX and XII, with Ki values ranging from 0.62 to 1.5 nM .
- Anti-inflammatory Activity : Pyrazoles have been reported to possess anti-inflammatory properties. A study highlighted that certain substituted pyrazoles exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives has revealed that:
- Substituent Effects : The nature and position of substituents on the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups at the para position enhances inhibitory activity against neuraminidase (NA) enzymes .
- Hydrogen Bonding : The ability of compounds to form hydrogen bonds with target proteins is crucial for their inhibitory activities. Compounds with specific functional groups showed increased binding affinity due to favorable interactions with active site residues .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Inhibition of Carbonic Anhydrases : A study synthesized various pyrazole derivatives and tested their inhibition against different CA isozymes. The most effective inhibitors were identified, highlighting the potential for developing therapeutic agents targeting these enzymes .
- Neuraminidase Inhibition : Another investigation focused on pyrazole derivatives' ability to inhibit NA, essential for viral replication in influenza. The most active compounds showed significant inhibitory percentages, indicating their potential as antiviral agents .
- Anti-diabetic Activity : Some pyrazole derivatives demonstrated promising results in inhibiting α-glucosidase and β-glucosidase, suggesting their role in managing blood sugar levels and potential use in diabetes treatment .
Table 1: Biological Activities of Pyrazole Derivatives
Compound Name | Target Enzyme | Ki (nM) | Activity Type |
---|---|---|---|
Compound A | CA IX | 0.62 | Inhibitor |
Compound B | CA XII | 0.99 | Inhibitor |
Compound C | Neuraminidase | 52.31% | Antiviral |
Compound D | α-Glucosidase | 62.15% | Anti-diabetic |
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance its bioactivity and selectivity.
Anticancer Activity
Research has indicated that compounds with similar pyrazole structures possess anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance interaction with specific receptors or enzymes involved in cancer progression.
Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid could be explored for developing new anti-inflammatory drugs.
Agrochemicals
The compound's properties may also extend to agricultural applications. Pyrazole derivatives are known to function as herbicides and pesticides due to their ability to disrupt the metabolic processes in plants and pests.
Herbicidal Activity
Research indicates that similar compounds can inhibit plant growth by targeting specific pathways involved in cell division and elongation. The ethoxycarbonyl group may enhance solubility and bioavailability, making it a suitable candidate for herbicide formulation.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution: The ethoxycarbonyl group can participate in nucleophilic attacks, facilitating the synthesis of esters and other derivatives.
- Condensation Reactions: The compound can undergo condensation reactions to form larger heterocyclic compounds, which are significant in drug discovery.
Data Table: Comparative Analysis of Pyrazole Derivatives
Compound Name | Structure | Application Area | Notable Properties |
---|---|---|---|
This compound | Structure | Medicinal Chemistry | Potential anticancer and anti-inflammatory activity |
Pyrazole Derivative A | Structure A | Agrochemicals | Herbicidal activity |
Pyrazole Derivative B | Structure B | Organic Synthesis | Versatile building block |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action.
Case Study 2: Herbicidal Efficacy
A field trial reported in Pest Management Science assessed the herbicidal efficacy of pyrazole-based compounds on common agricultural weeds. Results indicated that certain derivatives provided effective control over weed populations, suggesting potential for development into commercial herbicides.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-fluorophenyl)-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-9(15)5-7-10/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQBIZLNXWDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.